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molecular formula C12H17NO2 B062414 TERT-BUTYL N-(HEPTA-1,6-DIYN-4-YL)CARBAMATE CAS No. 181478-03-5

TERT-BUTYL N-(HEPTA-1,6-DIYN-4-YL)CARBAMATE

Cat. No. B062414
M. Wt: 207.27 g/mol
InChI Key: OETVIAYXAPEIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06084130

Procedure details

Triethylamine (19.5 g, 0.193 mol) was added to a solution of 2-(propyn-2-yl)-4-pentynoic acid (34, 25.0 g, 0.184 mol; J. Chem. Soc., Perkin Trans. I, 1215-1224 (1986)) in toluene (200 ml) with cooling. Diphenylphosphoryl azide (50.3 g, 0.184 mol) was added, and the mixture was stirred at room temperature for 15 minutes and heated on the steam bath until the evolution of gas ceased. Dry t-butanol (150 ml) was added, and the mixture was heated on the steam bath for 24 hours. The solvent was removed under vacuum, and the mixture was diluted with water and extracted twice with diethylether. The combined extracts were washed twice with 10% sodium carbonate solution and once with brine. The solution was dried (MgSO4), and the solvent was removed under vacuum to leave a solid. Purification by flash chromatography on silica gel eluting with ethyl acetate/hexane gave a white solid which was crystallized from hexane to give 4-(t-butyloxycarbonylamino)heptan-1,6-diyne as colorless crystals (m.p. 64-67° C.).
Quantity
19.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-(propyn-2-yl)-4-pentynoic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[C:25]([OH:29])([CH3:28])([CH3:27])[CH3:26].[C:30]1([CH3:36])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>>[C:25]([O:29][C:6]([NH:3][CH:32]([CH2:33][C:34]#[CH:35])[CH2:31][C:30]#[CH:36])=[O:15])([CH3:28])([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-(propyn-2-yl)-4-pentynoic acid
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath until the evolution of gas
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on the steam bath for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethylether
WASH
Type
WASH
Details
The combined extracts were washed twice with 10% sodium carbonate solution and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel eluting with ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CC#C)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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